molecular formula C26H24ClN5O4S B2980415 N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476434-10-3

N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2980415
CAS No.: 476434-10-3
M. Wt: 538.02
InChI Key: OCABBQFMTVGTNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a 1,2,4-triazole derivative with a complex substitution pattern. Its molecular formula is C₂₆H₂₄ClN₅O₃S (molecular weight: 522.02 g/mol), featuring:

  • A 2-chlorophenyl group at position 4 of the triazole ring.
  • A sulfanyl (-S-) group at position 5, connected to a carbamoylmethyl moiety [(4-methoxyphenyl)carbamoyl]methyl.
  • A 4-methoxybenzamide substituent on the methyl group at position 3 .

This compound shares structural motifs with bioactive triazole derivatives, such as sulfur-containing side chains and aromatic substituents, which are often associated with enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

N-[[4-(2-chlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O4S/c1-35-19-11-7-17(8-12-19)25(34)28-15-23-30-31-26(32(23)22-6-4-3-5-21(22)27)37-16-24(33)29-18-9-13-20(36-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCABBQFMTVGTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and methoxybenzamide groups. Common reagents used in these reactions include chlorophenyl derivatives, methoxybenzamide, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including

Biological Activity

N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Triazole ring : Known for its diverse biological activities.
  • Chlorophenyl group : Enhances lipophilicity and potential interaction with biological targets.
  • Methoxybenzamide moiety : Contributes to the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance:

  • 1,2,4-Triazole derivatives have been widely studied for their antibacterial and antifungal activities. A review highlighted that triazole compounds can act against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) often in the range of 0.25–2 μg/mL .
Compound TypeMIC (μg/mL)Pathogen
Triazole hybrids0.25–2MRSA
Ciprofloxacin-triazole hybrids0.046–3.11Various Gram-positive bacteria

Anticancer Activity

The potential anticancer activity of triazole derivatives has also been documented. These compounds may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis.

The mechanism of action for this compound likely involves:

  • Enzyme inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell growth.
  • Receptor modulation : Interaction with cellular receptors could lead to altered signaling pathways that affect cell proliferation and survival.

Case Studies

  • Synthesis and Evaluation of Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial potency .
  • Structure-Activity Relationship (SAR) : Research on SAR has shown that specific substitutions on the triazole ring can dramatically influence biological activity. Compounds with electron-donating groups on the phenyl ring exhibited increased potency against resistant bacterial strains .

Scientific Research Applications

N-{[4-(2-chlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex synthetic organic compound featuring a triazole ring, a chlorophenyl group, and a methoxybenzamide moiety. It is of interest in medicinal chemistry because of its potential biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

Potential Applications

  • Medicinal Chemistry The compound is of interest in medicinal chemistry because of its potential biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
  • Interaction Studies Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically focus on optimizing the compound's efficacy and safety profile in therapeutic applications.

Structural Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-{[4-(bromophenyl)-5-(carbamoyl)methylsulfanyl)-triazole]}Bromophenyl groupPotentially different electronic properties
N-{[4-(fluorophenyl)-5-(carbamoylmethyl)sulfanyl]-triazole}Fluorophenyl groupMay exhibit enhanced bioactivity due to fluorine
N-{[5-(methoxymethyl)sulfanyl]-triazole}Simplified structureLacks complex substituents found in the target compound

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related 1,2,4-triazole derivatives:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
Target Compound C₂₆H₂₄ClN₅O₃S 522.02 2-chlorophenyl, 4-methoxybenzamide, [(4-methoxyphenyl)carbamoyl]methyl sulfanyl Unknown (assumed potential for enzyme inhibition due to triazole core and sulfur motifs)
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine C₂₆H₂₅ClN₄O₃S 509.01 2-chlorobenzylidene, 4-methylbenzylsulfanyl, 3,4,5-trimethoxyphenyl Exhibits antifungal activity; crystal structure confirmed (monoclinic, P21/c)
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide C₂₀H₂₂ClN₅OS 415.94 2-chlorophenyl, 4-butylphenyl acetamide, amino group Antimicrobial activity reported; optimized for solubility via alkyl chains
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide C₂₄H₂₃ClN₆OS 483.00 4-chlorophenyl, 4-methylphenyl, dimethylaminophenyl acetamide Potential kinase inhibitor; dimethylamino group enhances lipophilicity
4-Chloro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide C₁₉H₁₈ClFN₄O₂S₂ 452.95 Allyl group, 4-fluorobenzyl sulfanyl, 4-chlorobenzenesulfonamide Anticancer activity hypothesized; allyl group may improve membrane permeability

Key Comparisons

Substituent Effects on Bioactivity

  • The 2-chlorophenyl group in the target compound and analogues (e.g., ) is linked to enhanced binding to hydrophobic enzyme pockets.
  • Methoxy groups (e.g., in the target compound and ) improve solubility but may reduce metabolic stability compared to methyl or halogen substituents .
  • Sulfanyl (-S-) side chains, as seen in the target compound and , are critical for thiol-mediated enzyme inhibition, such as targeting 5-lipoxygenase-activating protein (FLAP) .

Synthetic Routes

  • The target compound’s synthesis likely involves S-alkylation of a triazole-thione precursor with a halogenated carbamoylmethyl reagent, analogous to methods in .
  • In contrast, and use Schiff base condensation for imine formation, while employs acetamide coupling for side-chain diversification.

Methoxy groups increase polarity (cLogP ~3.5 estimated) versus more lipophilic derivatives (e.g., , cLogP ~4.2).

Crystallographic Data While the target compound’s crystal structure is unreported, analogues like form monoclinic crystals (space group P21/c), stabilized by hydrogen bonds and π-π stacking .

Research Findings and Trends

  • Biological Activity : Triazole derivatives with sulfanyl-acetamide side chains (e.g., ) show promising inhibition of leukotriene biosynthesis (IC₅₀ values < 1 µM), suggesting the target compound may share this activity .
  • Structure-Activity Relationship (SAR) :
    • Replacement of methoxy with methyl (e.g., ) increases lipophilicity and membrane penetration but may reduce water solubility.
    • Chlorophenyl groups enhance target affinity but may introduce toxicity risks .

Q & A

Q. What synthetic routes are commonly employed to synthesize this compound, and what are the critical optimization steps?

The synthesis involves multi-step reactions, typically starting with the preparation of the triazole core. For example:

  • Step 1 : Condensation of 4-methoxyphenyl isocyanate with a mercaptoacetic acid derivative to form the carbamoylmethylsulfanyl intermediate .
  • Step 2 : Cyclization with 2-chlorophenyl-substituted hydrazine to construct the 1,2,4-triazole ring .
  • Step 3 : Alkylation or benzoylation to introduce the 4-methoxybenzamide moiety . Key Optimization : Reaction temperature (maintained at 60–80°C for cyclization) and stoichiometric control of reagents to minimize byproducts like disulfide linkages .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

  • X-ray crystallography : Resolves the triazole ring conformation and substituent orientations (e.g., dihedral angles between chlorophenyl and methoxyphenyl groups) .
  • NMR (¹H/¹³C) : Confirms the integration of methylene (-CH₂-) bridges and methoxy (-OCH₃) protons .
  • FT-IR : Validates sulfanyl (-S-) and carbamoyl (-NHCO-) functional groups via characteristic peaks at 2550–2600 cm⁻¹ (S-H stretch) and 1650–1700 cm⁻¹ (C=O stretch) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of analogs with improved bioactivity?

  • Target Selection : Prioritize receptors like cannabinoid or kinase enzymes based on structural similarity to known triazole-based inhibitors .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for ligand-receptor interaction analysis. Focus on hydrogen bonding with the carbamoyl group and π-π stacking with the chlorophenyl ring .
  • Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data from enzyme inhibition assays .

Q. What experimental strategies resolve contradictory data in solubility and stability assays?

  • Solubility Discrepancies : Use orthogonal methods (e.g., HPLC vs. UV-Vis) in buffered solutions (pH 2–8). For low aqueous solubility, employ co-solvents like DMSO (≤1% v/v) and validate via nephelometry .
  • Stability Issues : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Identify degradation products (e.g., sulfoxide formation from sulfanyl oxidation) and adjust storage conditions (argon atmosphere, -20°C) .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

  • Substitution Patterns :
PositionModificationEffect on ActivityReference
Triazole C-3Methyl → Ethyl↑ Lipophilicity, ↓ IC₅₀ (kinase inhibition)
Sulfanyl LinkerReplace with sulfone (-SO₂-)↓ Metabolic stability, ↑ cytotoxicity
  • Methodology : Synthesize analogs via parallel combinatorial chemistry and screen using high-throughput assays (e.g., fluorescence polarization for target binding) .

Methodological Considerations

Q. What are the best practices for reproducibility in biological assays involving this compound?

  • Cell-Based Assays : Use passage-limited cell lines (≤20 passages) and normalize data to housekeeping genes (e.g., GAPDH) .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to validate assay sensitivity .
  • Data Normalization : Apply Z-score standardization to minimize plate-to-plate variability in high-content screening .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

  • Tools : Use ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., sulfanyl oxidation or O-demethylation) .
  • Validation : Compare in silico predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.